molecular formula C17H16ClNO B165556 10-Butyl-2-chloroacridin-9-one CAS No. 128420-54-2

10-Butyl-2-chloroacridin-9-one

Cat. No.: B165556
CAS No.: 128420-54-2
M. Wt: 285.8 g/mol
InChI Key: VYMSWGOFSKMMCE-UHFFFAOYSA-N
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Description

Overview of Acridine (B1665455) and Acridinone (B8587238) Heterocyclic Systems in Chemical Research

Acridine and acridinone are tricyclic heterocyclic systems that are fundamental scaffolds in the development of a wide range of chemically and biologically significant molecules. ijddr.initmedicalteam.pl Acridine, a nitrogen-containing heterocycle, is the parent compound from which acridone (B373769) is derived through oxidation. ijddr.initmedicalteam.pl The acridone nucleus, characterized by a carbonyl group at the 9th position and a nitrogen atom at the 10th position, has been the subject of extensive research due to the diverse pharmacological activities exhibited by its derivatives. jocpr.comresearchgate.net These activities include, but are not limited to, antimicrobial, antiviral, antimalarial, and anticancer properties. jocpr.comresearchgate.net

The core structure of acridinone provides a versatile template for chemical modification, allowing for the synthesis of a vast library of derivatives with tailored properties. itmedicalteam.pljocpr.com The ease of synthesis and the attractive physicochemical properties of acridone compounds have long captured the attention of chemists. itmedicalteam.pl

Historical Context of Acridinone Derivatives in Academic Investigations

The journey of acridones in scientific research began in the late nineteenth century with the work of Paul Ehrlich. itmedicalteam.pl Initially, acridine derivatives were investigated for their antimicrobial and antiparasitic properties. researchgate.netmostwiedzy.pl The discovery of their anticancer potential in the 1970s marked a significant turning point, spurring a new wave of research into these compounds. researchgate.netmostwiedzy.pl

Historically, various numbering systems for the acridone nucleus were employed. In 1893, Graebe proposed a system based on the numbering of anthracene (B1667546) and xanthene. itmedicalteam.pljocpr.com A different system was used by M.M. Richter in 1900. jocpr.com However, in 1937, Chemical Abstracts reverted to a system similar to Graebe's, which is the convention used today. itmedicalteam.pljocpr.com

Structural Features and Planarity of the Acridinone Nucleus in Research Contexts

A defining characteristic of the acridinone molecule is its planarity. ijddr.inconicet.gov.ar X-ray crystallography studies have shown that the atoms of the acridone ring system deviate very little from the mean molecular plane. ijddr.inconicet.gov.ar This planarity is a critical factor in the biological activity of many acridinone derivatives, as it facilitates their ability to intercalate between the base pairs of DNA. ijddr.injchps.com This interaction can disrupt DNA replication and other cellular processes, forming the basis for their anticancer effects. jchps.comkronika.ac

The molecular packing of acridones in the solid state is often characterized by N-H…O hydrogen bonds between adjacent molecules and stacking interactions. conicet.gov.ar The parent acridone is a yellow solid with a high melting point and is generally insoluble in common organic solvents like benzene, chloroform (B151607), and ethanol. ijddr.injocpr.com

Rationale for Investigating Substituted Acridinones, with Emphasis on N-Alkylated and Halogenated Analogues

The investigation of substituted acridinones is driven by the desire to modulate their physicochemical and biological properties. The introduction of various functional groups onto the acridone core can significantly alter characteristics such as solubility, lipophilicity, and electronic properties, which in turn can influence their biological activity and potential applications. nih.govrsc.org

N-Alkylated Analogues: Alkylation at the N-10 position is a common modification of the acridone scaffold. nih.govgoogle.com The addition of an alkyl chain, such as a butyl group, can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. ijddr.in However, the N-alkylation of the acridone nucleus can be challenging due to the weakly basic nature of the nitrogen atom, often requiring strong bases and specific reaction conditions. researchgate.net Microwave-assisted synthesis has emerged as an efficient method for the N-alkylation of acridones. researchgate.netrjpbcs.com

Research Focus on 10-Butyl-2-chloroacridin-9-one within Contemporary Medicinal and Materials Chemistry

The compound this compound, with its specific combination of an N-butyl group and a chlorine substituent at the 2-position, represents a targeted effort to create acridone derivatives with potentially enhanced properties. chembk.combldpharm.comchemicalbook.com The rationale for this specific substitution pattern lies in the synergistic effect of the N-alkylation and halogenation. The butyl group can increase lipophilicity, while the chloro group can modulate electronic properties and provide a site for further functionalization. rsc.org

In medicinal chemistry, this compound and its analogs are of interest for their potential as anticancer agents. mostwiedzy.plmdpi.com The structural features of this compound make it a candidate for DNA intercalation and inhibition of enzymes like topoisomerases, which are crucial for cancer cell proliferation. jchps.commdpi.com

In the realm of materials chemistry, the fluorescent and luminescent properties of acridone derivatives are of significant interest. jsynthchem.com The planar structure and extended π-system of the acridone nucleus often lead to strong fluorescence, making these compounds suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). jchps.comjsynthchem.com The specific substitutions in this compound can fine-tune its photophysical properties, such as absorption and emission wavelengths and quantum yield, making it a candidate for advanced material applications. researchgate.netnih.gov The combination of medicinal and materials science approaches is a growing trend, with the potential to develop novel theranostic agents that can both diagnose and treat diseases. nih.gov

PropertyValue
Molecular Formula C17H16ClNO
Molar Mass 285.77 g/mol
CAS Number 128420-54-2
Predicted Boiling Point 443.7±44.0 °C
Predicted Density 1.210±0.06 g/cm3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-butyl-2-chloroacridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-2-3-10-19-15-7-5-4-6-13(15)17(20)14-11-12(18)8-9-16(14)19/h4-9,11H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSWGOFSKMMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Characterization of 10 Butyl 2 Chloroacridin 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Vibrational Spectroscopy

Information on the vibrational spectroscopy of 10-Butyl-2-chloroacridin-9-one is also not available in the public domain.

Raman Spectroscopy Applications:There are no specific studies or data available concerning the use of Raman spectroscopy for the characterization of this compound.

Due to the absence of this fundamental spectroscopic data, a scientifically accurate and informative article that strictly adheres to the provided outline cannot be constructed. To provide such an article would require access to proprietary research data or the actual laboratory synthesis and characterization of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C17H16ClNO, which corresponds to a molecular weight of approximately 285.77 g/mol . chemicalbook.comcymitquimica.combldpharm.com

In a mass spectrum, the presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk Consequently, the mass spectrum of this compound is expected to show two peaks in the molecular ion region: the M+ peak corresponding to the molecule with ³⁵Cl, and an M+2 peak, with roughly one-third the intensity, corresponding to the molecule with ³⁷Cl. chemguide.co.uk

The fragmentation of the molecular ion under electron ionization is predictable based on the structure of the molecule. Key fragmentation pathways for aromatic ketones, alkyl chains, and halogenated compounds include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of the Alkyl Group: The butyl chain attached to the nitrogen atom can be cleaved. Fragmentation patterns often show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH₂)nCH₃ fragments. libretexts.org

Acylium Ion Formation: The formation of stable acylium ions ([RCO]⁺) is a common fragmentation pathway for ketones. libretexts.orgchemguide.co.uk

Cleavage of the Halogen: Loss of the chlorine atom can also occur.

The stable aromatic acridinone (B8587238) core often results in a strong molecular ion peak. libretexts.org The specific fragmentation pattern provides a unique fingerprint that confirms the identity and structure of the compound.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular FormulaC17H16ClNO
Molecular Weight285.77 g/mol

Advanced Optical Spectroscopy of Acridinone Chromophores

The electronic absorption spectra of acridinone derivatives are characterized by multiple absorption bands in the UV and visible regions, arising from π-π* and n-π* electronic transitions within the conjugated aromatic system. publish.csiro.au The exact position and intensity of these absorption maxima are influenced by the substituents on the acridinone core and the solvent used for the measurement. publish.csiro.auresearchgate.net For instance, absorption spectra of various acridine (B1665455) derivatives measured in acetonitrile (B52724) and chloroform (B151607) show absorption maxima near 420 nm. researchgate.netresearchgate.net The fundamental acridone (B373769) nucleus's spectrum can be interpreted by considering the spectral changes from anthracene (B1667546) to acridine and finally to acridone. publish.csiro.au

Table 2: Representative UV-Vis Absorption Maxima for Acridone Derivatives

Compound ClassSolventAbsorption Maxima (λmax, nm)
Acridine ThioureasAcetonitrile~420
S-methyl-9-acridinylisothiuronium iodidesAcetonitrile~420
Generic Acridone DerivativeChloroform~400-420

Acridinone derivatives are known for their significant fluorescent properties, making them valuable in various applications, including the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net Their emission characteristics are highly dependent on their molecular structure and environment.

Upon excitation with UV or visible light, acridinone derivatives typically exhibit strong fluorescence in the blue to green region of the spectrum. The emission wavelength is generally red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. For example, certain 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates exhibit very large Stokes shifts of around 4300 cm⁻¹. researchgate.net The magnitude of the Stokes shift is influenced by the geometry change between the ground and excited states and by solvent relaxation around the excited molecule.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org Acridinone derivatives can exhibit high quantum yields, often exceeding 0.5. researchgate.net The quantum yield is sensitive to the molecular structure, solvent polarity, and the presence of quenching species. wikipedia.orgnih.gov For instance, the introduction of a fluorine atom into the acridone cycle can lead to an increase in the fluorescence quantum yield. researchgate.net The determination of quantum yield is typically performed using a relative method, by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, such as quinine (B1679958) bisulfate or 9,10-diphenylanthracene. rsc.orgedinst.combjraylight.com

Table 3: Photophysical Properties of Selected Acridone Derivatives

Compound TypePropertyValue
1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelatesQuantum Yield (in Toluene)8-45%
1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelatesStokes Shift (cm⁻¹)~4300
3,6-DPXZ-AD (Acridone-based TADF)Quantum Yield94.9%

In recent years, acridinone-based molecules have garnered significant interest as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.netrsc.org The TADF mechanism allows for the harvesting of non-emissive triplet excitons, converting them into emissive singlet excitons through reverse intersystem crossing (RISC). This process can dramatically increase the internal quantum efficiency of OLEDs to nearly 100%. mdpi.com

For TADF to be efficient, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is required. researchgate.net This is often achieved in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. In many designs, the acridinone moiety acts as the electron-accepting unit. researchgate.netrsc.orgrsc.org The unique sp²-hybridization of the nitrogen atom in the acridone ring can lead to high molecular rigidity, which helps to suppress non-radiative decay pathways and enhance emission efficiency. rsc.org Molecules based on acridone have been shown to achieve high reverse intersystem crossing rates (kRISC) and high radiative decay rates (kR), leading to short TADF lifetimes and high fluorescence quantum yields. rsc.org

Fluorescence Spectroscopy and Photophysical Properties

Aggregation-Induced Emission (AIE) Phenomena in Acridinones

Acridinone derivatives are part of a class of molecules that can exhibit Aggregation-Induced Emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution are induced to emit intensely upon aggregation or in the solid state. researchgate.netmdpi.com This behavior is contrary to the more common aggregation-caused quenching (ACQ) where fluorescence intensity decreases upon aggregation. The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

In acridinone systems, AIE characteristics can be tuned by chemical modification. For instance, functionalizing the acridone core at the N-10 position with electron-donating groups can lead to derivatives with pronounced AIE or Aggregation-Induced Emission Enhancement (AIEE) properties. rsc.orgnih.gov The formation of nano-aggregates, for example in a mixture of a good solvent like tetrahydrofuran (B95107) (THF) and a poor solvent like water, can trigger this enhanced fluorescence. researchgate.net The nature of the substituent and the spacer connecting it to the acridone nitrogen plays a critical role in determining whether AIE is observed or if aggregation leads to quenching. nih.gov

Studies on triphenylamine-functionalized acridones have demonstrated tunable AIE. nih.gov In a pure solvent, the compound may exhibit a certain quantum yield, which changes significantly upon aggregation. As the fraction of the poor solvent (e.g., water) increases, aggregation occurs, leading to the appearance of a new, often red-shifted, emission band with a different quantum yield. nih.gov This tunability, from blue to green or yellow fluorescence, is dependent on the aggregation state and particle size. nih.gov

Compound StateEmission Maxima (λem)Absolute Quantum Yield (ΦF)
Triphenylamine-Acridone in pure THF473 nm10.0%
Triphenylamine-Acridone in 90% water/THF (aggregated)538 nm1.5%
Triphenylamine-Acridone in 99% water/THF (aggregated)431 nm7.3%
Triphenylamine-Acridone in solid stateNot specified2.2%
Table 1. Example of Aggregation-Induced Emission (AIE) properties for a triphenylamine-functionalized acridone derivative, showing the variation in emission maxima and quantum yield between the dissolved, aggregated, and solid states. nih.gov
Solvent Effects on Photoluminescence

The photoluminescent properties of acridinone derivatives are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity and proticity of the solvent can significantly influence the absorption and emission spectra, fluorescence quantum yield (ΦF), and Stokes shift. researchgate.netrsc.org Generally, an increase in solvent polarity causes a red shift (a shift to longer wavelengths) in both the absorption and emission bands. researchgate.net

This effect is attributed to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. Acridone and its derivatives typically possess a larger dipole moment in the excited state than in the ground state. Polar solvents stabilize the more polar excited state to a greater extent, thus lowering its energy and resulting in a red-shifted emission. researchgate.net

The fluorescence quantum yield is also strongly dependent on the solvent. mdpi.comresearchgate.net For the parent acridone compound, the quantum yield has been observed to be highest in tetrahydrofuran (THF) compared to more polar solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF). researchgate.net The interplay between solvent polarity and hydrogen-bonding capability dictates the rates of radiative and non-radiative decay processes, thereby modulating the fluorescence efficiency. rsc.org Tuning the solvent's properties can shift the primary relaxation pathway of the photoexcited molecule between fluorescence and intersystem crossing to the triplet state. rsc.org

SolventPolarity IndexAbsorption Max (λabs)Emission Max (λem)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
Tetrahydrofuran (THF)4.0387 nm401 nm904.70.81
Acetone5.1389 nm407 nm1142.60.74
N,N-Dimethylformamide (DMF)6.4395 nm410 nm929.80.78
Dimethyl sulfoxide (DMSO)7.2399 nm413 nm850.30.77
Table 2. Photophysical properties of the parent acridone compound in various organic solvents, demonstrating the influence of solvent polarity on spectral characteristics and quantum yield. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules and their interactions. While this compound itself is not chiral, CD spectroscopy becomes highly relevant when acridinone derivatives interact with chiral environments or form supramolecular complexes with chiral molecules. nih.gov When an achiral chromophore, such as the acridinone core, is placed in a fixed, dissymmetric orientation relative to a chiral host, it can exhibit an induced circular dichroism (ICD) signal. acs.org

This ICD effect provides valuable information about the geometry and binding mode of the host-guest complex. nih.govacs.org For example, the complexation of achiral acridinone-containing ligands with chiral guests can be monitored by the appearance of characteristic CD signals. nih.gov The sign and intensity of the ICD bands can be related to the specific orientation of the acridinone guest within the chiral cavity of the host molecule. nih.govacs.org This technique has been successfully used to distinguish different types of chiral interactions in host-guest complexes, such as those involving exciton (B1674681) coupling or π-π interactions between the chromophores of the host and guest. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. For acridinone derivatives like this compound, this technique provides unambiguous data on bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it reveals crucial information about the molecule's conformation and the packing arrangement within the crystal lattice, including intermolecular interactions like π–π stacking and hydrogen bonding. nih.gov

The structural elucidation of N-substituted acridinones has been accomplished using X-ray crystallography, confirming the molecular geometry and packing motifs. researchgate.net Such analyses are crucial for understanding structure-property relationships. For instance, the planarity of the acridone core and the orientation of the N-butyl and chloro substituents directly influence the molecule's electronic properties and how it interacts with neighboring molecules in the solid state. This, in turn, affects its photophysical characteristics, such as solid-state emission. While the specific crystal structure of this compound is not publicly available, analysis of related structures provides a template for the expected data.

Crystallographic ParameterExample Value
Chemical FormulaC₁₇H₁₆ClNO
Formula Weight285.77
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a (Å)Value in Ångströms
b (Å)Value in Ångströms
c (Å)Value in Ångströms
α (°)90
β (°)Value in degrees
γ (°)90
Volume (ų)Value in cubic Ångströms
Z (Molecules per unit cell)4 (Hypothetical)
Table 3. A representative list of parameters that would be determined from an X-ray crystallographic analysis of this compound. The values are hypothetical as the specific crystal data is not publicly available.

Computational and Theoretical Investigations of 10 Butyl 2 Chloroacridin 9 One

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and properties of molecules. For 10-Butyl-2-chloroacridin-9-one, these computational methods are invaluable in understanding its behavior at a molecular level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It has become a primary tool for predicting the molecular geometry and electronic properties of molecules like this compound. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the optimized molecular structure by finding the lowest energy conformation. nih.govresearchgate.net This process involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides a theoretical model of the molecule's three-dimensional shape in the gas phase. nih.gov These calculations are fundamental as the accuracy of other predicted properties is highly dependent on the correctness of the optimized structure. mdpi.com For complex molecules, these theoretical calculations can be compared with experimental data, such as X-ray diffraction, to validate the computational model, although deviations can occur due to the different phases (gas phase in calculation vs. solid state in experiment). nih.gov

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the electronic and optical properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps to determine the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. ossila.comwuxiapptec.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wuxiapptec.com This energy gap can be calculated using DFT methods and provides an estimation of the energy required to promote an electron from the ground state to the first excited state. dergipark.org.trlew.ro Analysis of the HOMO and LUMO energy levels and their distribution across the molecular structure can reveal potential sites for electrophilic and nucleophilic attack and explain charge transfer phenomena within the molecule. ripublication.com

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

ParameterEnergy (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap3.7

Note: This table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties. nih.govarxiv.org

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govresearchgate.net These predicted spectra can be compared with experimental UV-Vis data to aid in the assignment of electronic transitions. researchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes associated with each calculated frequency, a theoretical IR spectrum can be constructed and compared with experimental data to help in the structural elucidation of the molecule. ripublication.com

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR chemical shifts can be obtained. ripublication.com These predicted shifts are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Tautomerism and Isomerization Studies

Acridone (B373769) derivatives can potentially exist in different tautomeric forms, such as the keto (acridin-9-one) and the hydroxy (9-hydroxyacridine) forms. DFT calculations can be employed to investigate the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. csic.es The energy barrier for the interconversion between tautomers can also be calculated by locating the transition state structure connecting them. These studies are crucial for understanding the reactivity and spectroscopic properties of this compound, as the presence of multiple tautomers can influence its chemical behavior. csic.es

Excited State Dynamics and Photophysical Pathways

Understanding the behavior of a molecule after it absorbs light is the focus of excited-state dynamics. nih.gov Upon excitation, a molecule can undergo various photophysical processes, including fluorescence, phosphorescence, and non-radiative decay. researchgate.net Time-dependent DFT (TD-DFT) and nonadiabatic molecular dynamics (NAMD) simulations can be used to explore the potential energy surfaces of the excited states. nih.gov These calculations can identify the pathways for internal conversion and intersystem crossing, which are crucial for determining the fluorescence quantum yield and the lifetime of the excited state. rsc.org For acridone derivatives, these studies can provide insights into their potential applications as fluorescent probes or photosensitizers. researchgate.net The nature of the substituents on the acridone core can significantly influence these photophysical pathways. rsc.org

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in solution or in a biological system. bnl.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. bnl.gov

For this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how the solvent molecules arrange around the solute and how this affects its conformation and properties.

Analyze Conformational Flexibility: The butyl chain attached to the nitrogen atom can adopt various conformations. MD simulations can explore the conformational landscape and identify the most populated conformers.

Simulate Interactions with Biological Macromolecules: If this compound has potential biological applications, MD simulations can be used to model its interaction with proteins or DNA, providing insights into its binding mode and affinity. mdpi.com

MD simulations utilize force fields to describe the interactions between atoms. mdpi.com The choice of an appropriate force field is crucial for obtaining reliable results. These simulations can provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum chemical calculations.

Ligand-Biomolecule Interaction Modeling (e.g., DNA, Protein)

While specific interaction modeling studies for this compound are not extensively detailed in the reviewed literature, the behavior of the broader acridone class provides a strong basis for understanding its likely mechanisms. Acridone derivatives are well-known for their ability to interact with nucleic acids and associated enzymes, which is central to their biological activity. nih.govkronika.acconicet.gov.ar

The fundamental interaction mechanism for many acridone derivatives is DNA intercalation. kronika.acinternationalscholarsjournals.com The planar, tricyclic aromatic structure of the acridone core allows it to slip between the base pairs of the DNA double helix, causing stacking and disrupting normal cellular processes like DNA replication and transcription. kronika.acinternationalscholarsjournals.com This intercalation can be further stabilized by substituents. In the case of this compound, the N-butyl group would likely reside in one of the DNA grooves, influencing the binding affinity and specificity.

Furthermore, some acridone derivatives have been identified as G-quadruplex stabilizers. nih.gov These four-stranded DNA structures are found in telomeric regions and gene promoter regions, making them attractive targets for anticancer drugs. nih.gov Computational modeling and CD melting assays on new cationic acridone derivatives have demonstrated their ability to preferentially bind and stabilize G-quadruplex structures over duplex DNA. nih.gov

Conformational Analysis of this compound

Specific experimental or computational conformational analysis studies on this compound have not been found in the available literature. However, a theoretical analysis can be performed based on its constituent parts.

The core of the molecule, the 2-chloroacridin-9-one scaffold, is a rigid and planar aromatic system. conicet.gov.ar X-ray crystallography of the parent acridone molecule shows that the non-hydrogen atoms of the rings deviate very little from the mean molecular plane. conicet.gov.ar This planarity is a crucial feature for the DNA intercalating activity common to this class of compounds. internationalscholarsjournals.com

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of compounds with their biological activity. kronika.ac These models are invaluable in drug discovery for predicting the activity of novel compounds before their synthesis. kronika.ac Numerous QSAR and 3D-QSAR studies have been successfully applied to the acridinone (B8587238) class of compounds to understand the structural requirements for their cytotoxic and enzyme-inhibiting activities. nih.govijpsjournal.comnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric and electrostatic fields of a set of aligned molecules to derive a predictive model. ijpsjournal.comnih.gov

Topomer CoMFA and Other Comparative Molecular Field Analysis Techniques

Topomer CoMFA is a 3D-QSAR technique that combines the strengths of topomer technology (which generates consistent 3D models of molecules from 2D structures) and the CoMFA method. A key advantage is that it automates the process of ligand alignment, a traditionally challenging step in 3D-QSAR.

A study on 15 biologically active 10-N-substituted acridone derivatives utilized Topomer CoMFA to optimize their potency. In this work, the chemical structures were fragmented into three acyclic R groups attached to a common core. The model generated showed good predictive capability, which is essential for a successful QSAR model.

The analysis produced contour maps that visualize the structure-activity relationships. For instance, the study on 10-N-substituted acridones revealed large green contours around certain positions, indicating that bulky substituents (like a long aliphatic amine) would enhance biological activity. Conversely, electrostatic maps showed areas where negative charge was associated with increased activity. These results provide clear guidance for designing new derivatives with potentially improved potency.

Below is a table summarizing the statistical results of the Topomer CoMFA model for 10-N-substituted acridone derivatives.

ParameterValueDescription
q² (Cross-validated coefficient)0.56A measure of the model's internal predictive ability. A value > 0.5 is generally considered good.
r² (Conventional coefficient)0.82A measure of how well the model fits the training set data.
Number of Components3The optimal number of principal components used to build the PLS (Partial Least Squares) model.
q² Standard Error of Estimate0.37The standard error of the predictions for the cross-validation.
r² Standard Error of Estimate0.24The standard error of the fitted values for the training set.

Data sourced from a Topomer CoMFA study on 10 N-Substituted Acridone Derivatives.

Development of Predictive Models for Acridinone Derivatives

Predictive QSAR models are crucial for prioritizing synthetic targets and exploring chemical space efficiently. For acridinone derivatives, several such models have been developed to predict activities like DNA interaction and telomerase inhibition. nih.govnih.gov

One study focused on developing a 3D-QSAR CoMSIA model for acridone and anthraquinone (B42736) derivatives as telomerase inhibitors that target G-quadruplex DNA. nih.gov Telomerase is an enzyme often overexpressed in cancer cells, making it a prime target. nih.gov The study developed a highly predictive model by considering the protonated forms of the compounds, which are expected to exist at physiological pH. nih.gov The robustness and predictive power of the model were validated using an external test set of compounds. nih.gov

The statistical significance of such models is key to their utility. The table below shows the validation results for the developed CoMSIA model.

Model TypeValidation MetricValueSignificance
CoMSIAr² (predictive)0.721Indicates a significantly high prediction power for the external test set.

Data sourced from a study on 3D-QSAR CoMSIA models for acridone derivatives as telomerase inhibitors. nih.gov

Another approach combined QSAR with Quantitative Structure-Retention Relationship (QSRR) models to predict the ability of acridinones to interact with and stabilize DNA. nih.gov This study used multiple linear regression (MLR) to build models based on structural parameters and chromatographic data, resulting in models with good prediction performance. nih.gov Such models allow for the in silico prediction of DNA interaction capabilities without requiring resource-intensive biological experiments. nih.gov

Thermochemical Calculations and Stability Analyses

Specific thermochemical calculations, such as enthalpy of formation for this compound, are not reported in the searched literature. However, some chemical properties have been predicted, and stability analyses have been performed on related acridinone derivatives.

A predicted pKa value for this compound is -2.47 ± 0.20, indicating it is a very weak base. chemicalbook.com

Stability is a critical parameter for any potential therapeutic agent. Studies on related aza-acridine derivatives have investigated their hydrolytic stability. nih.govmdpi.com In one study, certain amino-substituted aza-acridines were found to be very unstable in aqueous environments, undergoing pseudo-first-order degradation. mdpi.com However, the stability was found to be highly dependent on the substitution pattern. nih.govmdpi.com For instance, the presence of a methoxy (B1213986) group rendered a derivative more stable and resistant to hydrolysis. mdpi.com Computational analysis in that study suggested that changes in atomic charges and bond orders due to different substituents could explain the observed differences in reactivity and stability. mdpi.com A subsequent study on a different series of aza-acridines found them to be stable under hydrolytic conditions, highlighting the profound impact of the core structure and its substituents on chemical stability. nih.gov These findings underscore the importance of performing stability analyses on specific compounds like this compound to assess their viability.

Structure Activity Relationship Sar Studies of 10 Butyl 2 Chloroacridin 9 One and Its Derivatives

Impact of N-Substitution (Butyl Group at Position 10) on Biological Activities

The substitution at the N-10 position of the acridinone (B8587238) scaffold is a critical determinant of biological activity. ijddr.in The introduction of an alkyl group, such as the butyl group in 10-Butyl-2-chloroacridin-9-one, significantly influences the compound's physicochemical properties and its interactions with cellular components.

The length and branching of the alkyl chain at the N-10 position have been shown to modulate the biological efficacy of acridone (B373769) derivatives. nih.gov Studies on various N-substituted acridones have demonstrated that the length of the alkyl chain can impact activities such as antiviral and antimalarial effects. conicet.gov.aropenmedicinalchemistryjournal.com

For instance, in a series of N-substituted acridone derivatives, those with an N-butyl substitution showed significant cytotoxicity against breast cancer cell lines. nih.gov Research on N-alkylmorpholine derivatives also found that compounds with alkyl chains ranging from dodecyl (C12) to hexadecyl (C16) exhibited the highest bactericidal effects. chemrxiv.org Conversely, shorter chains (less than five carbons) were inactive, establishing a clear structure-activity relationship. chemrxiv.org In the context of cannabimimetic indoles, an alkyl chain of at least three carbons at the N-1 position is required for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a dramatic decrease in binding. nih.gov

This suggests that the lipophilicity and steric bulk conferred by the alkyl chain are crucial for membrane permeability and interaction with target sites. The butyl group in this compound likely contributes to an optimal balance of these properties for certain biological activities.

Table 1: Impact of N-Alkyl Chain Length on Biological Activity in Acridone Analogs

Compound SeriesAlkyl Chain LengthObserved Biological ActivityReference
N-Substituted AcridonesButyl (C4)Significant cytotoxicity against breast cancer cells nih.gov
N-Alkylmorpholine DerivativesDodecyl (C12) to Hexadecyl (C16)Highest bactericidal effects chemrxiv.org
N-Alkylmorpholine Derivatives< 5 carbonsInactive chemrxiv.org
Cannabimimetic Indoles3-6 carbonsHigh-affinity receptor binding nih.gov
Cannabimimetic IndolesHeptyl (C7)Dramatic decrease in receptor binding nih.gov

This table is generated based on findings from multiple studies on different compound series to illustrate the general principle of alkyl chain length influence.

The N-10 position of the acridinone ring is a key site for chemical modification to modulate interactions with biological targets. nih.gov Substitution at this position can influence how the molecule orients itself within a binding pocket and can introduce new points of interaction. For example, attaching alkyl side chains with terminal tertiary amino groups at the N-10 position of acridinones has been shown to confer chemosensitizing activities in antimalarial studies. openmedicinalchemistryjournal.comnih.gov

The butyl group, being a relatively simple alkyl chain, primarily contributes to the molecule's hydrophobicity. This can facilitate its passage through cellular membranes and enhance interactions with hydrophobic pockets in target proteins. In studies of AKT inhibitors, the presence of an alkyl spacer at the N-10 position was identified as an essential structural requirement for potent activity. nih.gov Specifically, N-butyl substituted derivatives demonstrated potent AKT kinase inhibitory activity. nih.gov This highlights the importance of the N-10 substituent in orienting the acridone core for effective binding to the kinase.

Role of Halogenation (Chloro Group at Position 2) in Modulating Activity

The introduction of a halogen atom, such as the chloro group at position 2 of the acridinone ring, significantly alters the electronic properties and binding affinities of the molecule. numberanalytics.com Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. mt.com

The chloro group is an electron-withdrawing group (EWG) that influences the electron density distribution of the acridinone aromatic system through inductive effects. wikipedia.orgquora.com This alteration of the electronic landscape can affect the molecule's reactivity and its non-covalent interactions with biological macromolecules. The presence of an EWG can enhance the oxidizing potential of the molecule and increase its Lewis acidity. wikipedia.org

In some acridine (B1665455) derivatives, the presence of a chloro group at specific positions has been linked to increased biological activity. For example, in the development of antimalarial agents, the presence of a 6-chloro substituent on the acridine ring was found to be a requirement for good activity. scispace.com

The chloro substituent can directly participate in binding interactions with target molecules. It can increase the hydrophobicity of the ligand, which may enhance its binding to hydrophobic pockets in proteins or its ability to intercalate into DNA. mdpi.com Furthermore, the chloro atom can act as a hydrogen bond acceptor, forming specific interactions that contribute to binding affinity and selectivity. mdpi.com

Importance of the Acridinone Planar Ring Structure in SAR

The planarity of the tricyclic acridinone ring system is a fundamental structural feature that underpins its biological activity. ijddr.indoi.org This planar structure allows the molecule to intercalate between the base pairs of DNA, a primary mechanism of action for many acridine and acridone derivatives. rsc.orgresearchgate.net

This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. researchgate.net The planar aromatic system is also crucial for stabilizing the molecule within the DNA duplex through non-covalent interactions. Beyond DNA intercalation, the planar structure facilitates interactions with the active sites of various enzymes, such as topoisomerases and kinases, where it can engage in π-π stacking interactions with aromatic amino acid residues. rsc.org For instance, docking studies have shown π-π stacking interactions between the acridone moiety and tryptophan residues in enzyme active sites. rsc.org Any distortion of this planarity can lead to a significant loss of biological activity.

Structure-Property Relationships for Fluorescent Acridinones

Acridinone and its derivatives are a significant class of heterocyclic compounds known for their unique photophysical properties, including strong fluorescence and environmental sensitivity. researchgate.net The core acridone structure, a tricyclic aromatic scaffold, provides a robust framework for chemical modifications that can systematically tune its fluorescent characteristics. mdpi.com These properties make them valuable as fluorescent probes and materials. nih.govacs.org

The fluorescence of acridinone derivatives is highly dependent on the nature and position of substituents on the acridone ring system. Generally, acridones are known to be notable fluorophores. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn influences the emission wavelength, quantum yield, and Stokes shift. researchgate.net

For instance, the substitution pattern on the acridone nucleus plays a critical role in determining the fluorescent properties. Studies have shown that the emission properties are substituent-dependent. researchgate.net The presence of an electron-donating group can lead to a red-shift in the emission spectrum, while also affecting the quantum yield. The solvent environment also plays a crucial role, with many acridone derivatives exhibiting marked solvatochromism, where the emission color changes with the polarity of the solvent. researchgate.net This sensitivity to the local environment is advantageous for applications in cellular imaging and as polarity sensors. mdpi.com

Research into donor-acceptor acridone systems has demonstrated that by strategically placing donor and acceptor moieties, the absorption and emission maxima can be precisely controlled. researchgate.net For example, a ketone variant of a donor-acceptor-donor triad (B1167595) exhibited highly solvatochromic fluorescence with large Stokes shifts, ranging from 5000 cm⁻¹ to 10,000 cm⁻¹. researchgate.net This tunability is essential for designing molecules with specific optical properties for various applications, from organic light-emitting diodes (OLEDs) to biological imaging. researchgate.netresearchgate.net

The table below summarizes the structure-property relationships for a selection of fluorescent acridinone derivatives, highlighting the impact of different structural modifications on their fluorescent properties.

Compound/Derivative ClassStructural ModificationImpact on Fluorescent Properties
Donor-Acceptor Acridones Introduction of donor (e.g., ethynylaniline) and acceptor (e.g., ketone, dicyanomethylene) groups. researchgate.netEnables tuning of absorption and emission wavelengths; highly solvatochromic. researchgate.net
N-Aryl Acridones Aryl group at the N10 position. acs.orgProvides a broad emission range, making them suitable as fluorescent materials. acs.org
Amine-functionalized Acridones Addition of amine groups. researchgate.netCan exhibit thermally activated delayed fluorescence (TADF). researchgate.net
Spiro[fluorene-9,7'-dibenzo[c,h]acridine]-5'-one (SFDBAO) Derivatives Attachment of a pyrene (B120774) moiety at different positions. fau.dewiley.comAllows for tuning of absorption and fluorescence; can control charge transfer and intersystem crossing. fau.dewiley.com
Surfactant-like Acridone Derivatives Incorporation of vinylpyridines and a dodecyl pyridine (B92270) chain. mdpi.comLeads to aggregation-induced emission (AIE) in cellular environments. mdpi.com

SAR Studies Related to Multi-Drug Resistance Reversal

Multidrug resistance (MDR) is a major hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). nih.govfrontiersin.orgfrontiersin.org Acridone derivatives have emerged as a promising class of compounds capable of reversing MDR by inhibiting the function of these efflux pumps. nih.govgoogle.comfrontiersin.org

The structure-activity relationship (SAR) studies of acridone derivatives in the context of MDR reversal have identified several key structural features that are crucial for their activity. A fundamental requirement for potent MDR reversal activity is the presence of a substituent at the N(10) position of the acridone core. frontiersin.org The parent acridone molecule shows minimal activity, indicating that the N(10)-substitution is essential for effective interaction with the efflux pumps. frontiersin.org

The nature of the N(10)-substituent significantly influences the efficacy of these compounds. Studies have shown that an alkyl side chain, particularly a butyl (four-carbon) chain, often leads to higher biological activity in reversing P-gp-mediated MDR. frontiersin.org Furthermore, the presence of a terminally substituted tertiary amino group at the end of this alkyl side chain is another important feature for enhancing MDR reversal. researchgate.net

Modifications to the acridone ring itself also play a role. For example, the introduction of a methoxy (B1213986) group at the C-4 position has been found to slightly increase the lipophilicity of the derivatives, which can enhance their ability to reverse MDR. frontiersin.org Similarly, substituting methyl groups at the C-2 and C-4 positions can increase lipophilicity, potentially leading to a stronger binding affinity to P-gp. frontiersin.org The presence of a halogen, such as bromine at the C-2 position, has also been explored in SAR studies to understand its impact on anti-MDR activity. frontiersin.org

The table below details the SAR findings for acridone derivatives in the context of MDR reversal, outlining how different structural elements contribute to their activity.

Structural FeatureObservationImplication for MDR Reversal Activity
N(10)-Substitution Unsubstituted acridones show minimal activity. frontiersin.orgEssential for potent MDR reversal. frontiersin.org
N(10)-Alkyl Chain Length A butyl (four-carbon) side chain was found to have higher biological activity than a propyl chain. frontiersin.orgresearchgate.netOptimal chain length enhances interaction with efflux pumps. frontiersin.org
Terminal Group on Side Chain Presence of a tertiary amino group at the end of the N(10)-alkyl chain. researchgate.netImportant for the biological activity. researchgate.net
C-4 Position Substitution Substitution with a methoxy group slightly enhances lipophilicity. frontiersin.orgCan lead to increased efficacy in drug accumulation. frontiersin.org
C-2 and C-4 Position Substitution Substitution with methyl groups increases lipophilicity. frontiersin.orgMay enhance binding affinity to P-gp. frontiersin.org
Halogen Substitution N-10-substituted-2-bromoacridones have been examined for anti-MDR activity. frontiersin.orgHalogenation is a viable strategy for modifying activity. frontiersin.org

These SAR studies provide a rational basis for the design and optimization of novel acridone derivatives as effective agents to combat multidrug resistance in cancer cells. nih.govbenthamscience.com

Mechanistic Research into Biological Activities Mediated by Acridinone Scaffolds

DNA Intercalation Mechanisms of Acridinone (B8587238) Derivatives

The ability of acridinone derivatives to intercalate into DNA is a cornerstone of their biological action. rsc.orgwjpr.netnih.govresearchgate.net This process involves the insertion of the planar acridone (B373769) ring system between the base pairs of the DNA double helix. rsc.orgwjpr.netnih.gov This interaction is primarily driven by π-π stacking forces between the aromatic rings of the acridone and the DNA bases. researchgate.net The planarity of the acridone molecule is crucial for this intercalative binding. wjpr.netptfarm.pl

Molecular Recognition and Binding Modes with Nucleic Acids

Acridinone derivatives can interact with DNA through various modes, with intercalation being the most prominent for those exhibiting anticancer properties. nih.govresearchgate.net Spectroscopic studies, such as UV-Vis absorption and fluorescence spectroscopy, are instrumental in characterizing these interactions. rsc.org The binding of acridinone derivatives to calf thymus DNA (ctDNA) often results in hypochromism and a bathochromic shift in the absorption spectra, which are indicative of intercalative binding. rsc.org

Molecular docking studies on acridone derivatives have further elucidated the binding modes, highlighting the importance of the carbonyl group and aromatic substituents in facilitating ligand interactions, often through hydrogen bonding. researchgate.net

Influence on DNA Replication and Transcription

By intercalating into the DNA double helix, acridinone derivatives can significantly disrupt fundamental cellular processes that rely on the DNA template, such as replication and transcription. nih.govresearchgate.net The presence of the intercalated molecule can distort the DNA structure, interfering with the function of enzymes like DNA and RNA polymerases. This interference can block the progression of these enzymes along the DNA strand, thereby inhibiting the synthesis of new DNA and RNA molecules. ptfarm.plconicet.gov.ar This disruption of nucleic acid synthesis is a key mechanism behind the cytotoxic effects of many acridinone-based compounds. researchgate.net

Enzyme Inhibition Studies

Beyond direct DNA interaction, acridinone derivatives exert their biological effects by inhibiting the activity of crucial cellular enzymes involved in maintaining DNA topology and cellular signaling.

Topoisomerase I and II Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during processes like replication, transcription, and recombination. mostwiedzy.pl Acridine (B1665455) and acridone derivatives are well-documented inhibitors of both topoisomerase I and II. rsc.orgnih.govresearchgate.netresearchgate.netmostwiedzy.plclockss.org They can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, leading to DNA strand breaks that are toxic to the cell. mostwiedzy.pl

Several studies have demonstrated the potent topoisomerase inhibitory activity of acridone derivatives. For example, certain acridine derivatives have been shown to inhibit topoisomerase I at micromolar concentrations. rsc.org Amsacrine, a well-known acridine derivative, was the first synthetic topoisomerase inhibitor to see clinical use. rsc.orgmostwiedzy.pl The structure-activity relationship of these compounds is critical, with the nature and position of substituents on the acridone core playing a determining role in their inhibitory potency and selectivity. nih.gov For instance, a study on N-alkyl-acridones revealed their ability to inhibit topoisomerase I, with enhanced intercalation observed under acidic conditions. uoa.grresearchgate.net While direct inhibitory data for 10-Butyl-2-chloroacridin-9-one on topoisomerases is not specified in the provided results, the structural features of a planar aromatic system with alkyl and chloro substituents are consistent with those of known topoisomerase inhibitors. rsc.orgnih.govnih.gov

Compound/Derivative Class Target Enzyme Activity/IC50 Reference
Acridine-thiazolidinone derivative (130)Topoisomerase IIInhibition at 5 µM rsc.org
AnilinoacridinesTopoisomerase IISignificant anticancer activity clockss.org
DACA (Acridin-4-carboxamide)Topoisomerase I & IIDual inhibitor mostwiedzy.pl
N-alkyl-acridonesTopoisomerase IActive at neutral and acidic pH uoa.grresearchgate.net

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. This enzyme is active in the vast majority of cancer cells, contributing to their immortality, but is typically inactive in normal somatic cells, making it an attractive target for anticancer therapy. bioscientifica.comdiva-portal.org Acridine and acridone derivatives have emerged as potent telomerase inhibitors. wjpr.netnih.govresearchgate.net

The primary mechanism of telomerase inhibition by these compounds involves the stabilization of G-quadruplex structures. bioscientifica.com The G-rich single-stranded overhang of telomeric DNA can fold into these four-stranded structures, which are not recognized as substrates by telomerase. By binding to and stabilizing these G-quadruplexes, acridone derivatives effectively block telomerase activity. bioscientifica.com Several substituted acridine derivatives have shown significant telomerase inhibitory activity, with IC50 values in the low micromolar range. nih.gov Some acridine compounds also inhibit telomerase indirectly by targeting chaperone proteins like HSP90, which are required for telomerase activity. diva-portal.org

Compound Class Mechanism IC50 Range Reference
Substituted acridinesG-quadruplex stabilization0.294 to 1.7 µM nih.gov
Acridine-HSP90 inhibitor ligandsIndirect inhibition via HSP90- diva-portal.org

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, and differentiation. nih.gov Dysregulation of protein kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.gov The acridone scaffold has been identified as a privileged structure for the design of protein kinase inhibitors. wjpr.netnih.govresearchgate.netresearchgate.net

Derivatives of acridone have been shown to inhibit various protein kinases, including cyclin-dependent kinases (CDKs) and AKT. researchgate.netnih.gov For example, N-butyl derivatives of acridone have demonstrated significant cytotoxicity against breast cancer cell lines, and this activity has been linked to the inhibition of the AKT kinase signaling pathway. nih.gov A series of N¹⁰-substituted acridone-2-carboxamide derivatives, including N-butyl substituted compounds, were evaluated as AKT kinase inhibitors, with some compounds exhibiting promising anticancer activity with IC50 values in the low micromolar range. nih.gov

Derivative Series Target Kinase Cell Lines IC50 Values (µM) Reference
N-butyl substituted acridone-2-carboxamidesAKT KinaseMCF-7, MDA-MB-231< 10 nih.gov
Tetrahydrocyclopenta[c]acridine derivativeCDK1, CDK5-0.56, 1.6 rsc.org

Acetylcholinesterase Inhibition

The acridone scaffold is a recognized pharmacophore in the development of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. mdpi.comrsc.org These inhibitors function by preventing the enzyme acetylcholinesterase from breaking down the neurotransmitter acetylcholine, thereby increasing its concentration and duration of action in the brain. wikipedia.orgmdpi.com The mechanism of inhibition often involves the binding of the inhibitor to the active sites of the AChE enzyme. wikipedia.org

The active center of AChE has two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS), both located within a deep gorge. mdpi.comfrontiersin.org Acridine-based inhibitors can interact with both of these sites. The planar acridone ring system is crucial for this interaction, often binding to the CAS at the bottom of the gorge, which can interfere with the hydrolysis of acetylcholine. frontiersin.org

While specific kinetic data for this compound is not extensively documented, structure-activity relationship (SAR) studies on related acridone derivatives provide significant insights. Research on triazole derivatives of acridone has shown that substitutions on the acridone ring influence inhibitory activity. Specifically, the presence of a chlorine group at the 2-position of the acridone moiety was found to increase AChE inhibitory activity compared to an unsubstituted ring. rsc.org Furthermore, the N10-substituent, such as the butyl chain in this compound, contributes to the molecule's lipophilicity, a property that can enhance its binding affinity to AChE. mdpi.com

Table 1: Key Sites of Acetylcholinesterase and Interactions with Acridone-based Inhibitors

Enzyme Site Location Interacting Moiety of Inhibitor Type of Interaction
Catalytic Active Site (CAS) Bottom of Gorge Planar Acridone Ring Cation-π interactions, interference with substrate binding

Cellular Pathway Modulation

Induction of Oxidative Stress in Biological Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key mechanism through which some anticancer agents induce cell death. mdpi.comnih.gov ROS are highly reactive molecules, such as hydrogen peroxide (H2O2) and superoxide (B77818) anions, that can inflict damage on vital cellular components like DNA, lipids, and proteins. mdpi.comfrontiersin.org

A compound with high structural similarity, 10-Butyl-2-ethoxyacridin-9(10H)-one, has been reported to increase the generation of ROS. This elevation in ROS levels leads to oxidative stress and can subsequently trigger apoptosis (programmed cell death). This mechanism is a critical component of its anticancer activity. The overproduction of ROS can disrupt mitochondrial function, a primary source of cellular energy and a key regulator of apoptosis, further propagating the cell death cascade. mdpi.com

Table 2: Effects of Acridinone-Induced Oxidative Stress

Cellular Component Effect of Increased ROS Consequence
DNA Damage to bases, strand breaks Mutations, activation of repair pathways, cell cycle arrest
Lipids Peroxidation of membrane lipids Loss of membrane integrity, cell damage
Proteins Oxidation of amino acid residues Enzyme inactivation, protein misfolding

Mechanisms of P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.gov A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, a membrane transporter that actively removes chemotherapeutic agents from the cell, reducing their intracellular concentration and effectiveness. nih.govnih.gov

Acridinone derivatives, particularly N(10)-substituted-2-chloroacridones, have been identified as potent modulators of P-gp, capable of reversing MDR. nih.govresearchgate.net These compounds act as chemosensitizers, restoring the sensitivity of resistant cells to chemotherapy. researchgate.net The mechanism involves the acridinone derivative binding to P-gp, thereby competitively inhibiting the efflux of anticancer drugs. researchgate.net

Interaction with G-Quadruplex DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA, such as those found in telomeres and the promoter regions of oncogenes. wikipedia.orgmdpi.com Because of their role in regulating gene expression and maintaining chromosome stability, G4 structures have emerged as promising targets for anticancer drug development. mdpi.com Small molecules that can bind to and stabilize G4s can interfere with processes like telomere maintenance and oncogene transcription, leading to cell death. mdpi.com

The planar aromatic ring system of the acridone scaffold is a key structural feature that allows these molecules to interact with G-quadruplexes. rsc.org The primary mode of binding is through π-π stacking, where the flat surface of the acridinone molecule stacks on top of the planar G-quartets that form the core of the G4 structure. researchgate.net This interaction stabilizes the G4 conformation, making it a roadblock for enzymes like telomerase and DNA polymerase.

While specific binding affinity data for this compound is not available, the general mechanism for acridone derivatives is well-understood. The substituents on the acridone core, such as the chloro group and the N10-butyl chain, can further influence binding affinity and selectivity by interacting with the grooves and loops of the G4 structure. mdpi.com

Mechanisms of Photosynthesis Inhibition by Acridinone Alkaloids

Acridinone alkaloids, found in some plant species, have been investigated for their herbicidal properties, which stem from their ability to inhibit photosynthesis. researchgate.net Photosynthesis involves a series of light-dependent reactions, including an electron transport chain within Photosystem I (PS I) and Photosystem II (PS II), which is essential for converting light energy into chemical energy. researchgate.netresearchgate.net

Compounds that disrupt this electron flow are known as Hill reaction inhibitors. nih.gov Research has shown that acridone alkaloids can act as potent Hill reaction inhibitors. researchgate.net Specifically, studies on 2-chloroacridin-9(10H)-one, the parent scaffold of the title compound, have demonstrated its herbicidal activity and suggest it acts as an inhibitor of the PSII electron transport chain. researchgate.netresearchgate.net The mechanism likely involves the acridone molecule binding to components of the PSII complex, thereby blocking the transfer of electrons and halting the photosynthetic process, ultimately leading to plant death. researchgate.net

Emerging Research Applications of Acridinone Derivatives

Development of Fluorescent Probes for Biological Systems

The inherent photophysical properties of the acridinone (B8587238) core, such as strong fluorescence and environmental sensitivity, make its derivatives excellent candidates for the development of sophisticated fluorescent probes for monitoring biological systems.

Cell Imaging Applications

Acridinone derivatives are increasingly utilized as fluorescent probes in cell biology due to their favorable characteristics. smolecule.com Researchers have synthesized surfactant-like acridone (B373769) derivatives that exhibit unique optical phenomena such as aggregation-induced emission (AIE), where the molecules become highly fluorescent upon aggregation. This property, combined with a twisted intramolecular charge transfer (TICT) mechanism, allows for selective fluorescence retrieval and is highly advantageous for cellular imaging. mdpi.com

Certain derivatives show selective fluorescence that depends on the polarity of their environment, a trait that proves beneficial in the complex milieu of a cell. mdpi.com For instance, some probes have been designed to specifically target and visualize cellular organelles. Studies have shown that acridine-dicyanoisophorone based probes can locate lipid droplets, while others, like acridine-cyanofuranone derivatives, can stain lysosomes. rsc.org A significant advantage of some acridone derivatives for biological imaging is their large Stokes shift—the difference between the maximum absorption and emission wavelengths—which can be as large as 220 nm. rsc.org This large separation helps to minimize self-quenching and reduces background interference, leading to clearer images.

Probe/Derivative ClassKey FeatureTarget/ApplicationReference
Surfactant-like Acridone DerivativesAggregation-Induced Emission (AIE) & TICTGeneral Cell Imaging mdpi.com
Acridine-dicyanoisophoronePolarity SensitivityLipid Droplet Staining rsc.org
Acridine-cyanofuranonePolarity SensitivityLysosome Staining rsc.org
Acridone-pyridyl derivative (AcridPyMe)Large Stokes Shift (~220 nm)Biological Tracing rsc.org

Sensing of Metal Ions (e.g., Fe³⁺)

The development of chemosensors for specific metal ions is crucial for understanding their roles in biological and pathological processes. Acridone derivatives have been successfully engineered to act as selective fluorescent probes for ferric ions (Fe³⁺).

A notable example is a novel fluorescent probe, designated "Probe S," which combines coumarin (B35378) and acridone moieties. mdpi.com This probe demonstrates high sensitivity and selectivity for Fe³⁺ over a wide range of other metal ions. The sensing mechanism operates on a "turn-off" basis, where the fluorescence intensity of the probe is significantly quenched upon binding to Fe³⁺. mdpi.com This response is rapid, with the fluorescence change stabilizing within minutes. mdpi.com The probe has been successfully used to detect changes in intracellular iron levels through this fluorescence-off mode and has been validated in both living cells and zebrafish, confirming its low cytotoxicity and good cell membrane permeability. mdpi.com

Probe FeatureValue/ObservationReference
Analyte Fe³⁺ mdpi.com
Sensing Mechanism Fluorescence "turn-off" mdpi.com
Detection Limit 1.77 µM mdpi.com
Biological Application Detection in living cells and zebrafish mdpi.com

ATP/ADP/AMP Sensing

Adenosine (B11128) triphosphate (ATP) and its hydrolysis products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), are central to cellular energy metabolism. Fluorescent probes capable of detecting these molecules are valuable tools for studying cellular energetics. Acridone derivatives have been employed as the fluorophore component in chemosensors for these vital nucleoside polyphosphates. researchgate.net

The common design for such sensors involves appending a recognition unit, such as a zinc-dipicolylamine (Zn-DPA) complex, to the acridone scaffold. researchgate.net The sensing mechanism relies on the coordination of the phosphate (B84403) groups of ATP, ADP, or AMP to the zinc ion. This binding event alters the coordination environment around the metal, which in turn modulates the fluorescence emission of the acridone unit, allowing for detection. researchgate.net These systems typically exhibit selectivity that correlates with the number of phosphate groups, with the binding affinity generally following the order ATP > ADP > AMP, due to the stronger electrostatic interactions with ATP. mdpi.com

Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Acridone derivatives have emerged as a highly promising class of materials for next-generation organic light-emitting diodes (OLEDs) due to their excellent thermal stability and versatile photophysical properties. They are used both as emissive materials and as host materials for other emitters. researchgate.netacs.org

A key area of research is the development of acridone-based materials that exhibit Thermally Activated Delayed Fluorescence (TADF). acs.org This process allows OLEDs to convert non-emissive triplet excitons into emissive singlet excitons via reverse intersystem crossing, dramatically increasing the theoretical internal quantum efficiency. To achieve this, molecules are often designed with a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) structure, where the acridone unit acts as the electron acceptor. iaea.orgrsc.org This architecture helps to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical requirement for efficient TADF. acs.org

By chemically modifying the donor groups attached to the acridone core, researchers can tune the emission color across the visible spectrum. For example, various acridone-based TADF molecules have been synthesized to produce efficient sky-blue, green, and red light. iaea.orgrsc.orgrsc.org Furthermore, bipolar acridone derivatives, which possess balanced charge-transporting properties, have been developed as superior host materials for both fluorescent and phosphorescent emitters, leading to OLED devices with lower driving voltages and improved efficiencies. researchgate.netacs.org

Acridone Derivative SystemRoleEmission ColorMax. External Quantum Efficiency (EQE)Reference
Pyridine-substituted AcridoneTADF EmitterSky-Blue (482-492 nm)26.8% rsc.org
Acridone-CarbazoleUndoped TADF EmitterGreen- acs.org
Acridone-PhenoxazineTADF EmitterSky-Blue to Red16.7% rsc.org
Acridone-NaphthylamineTADF EmitterGreen (550 nm)- iaea.org
Acridone-Carbazole (ACBP)Host for Green EmitterGreen- acs.org

Electrochromic Properties of Acridinone-Amine Derivatives

Intriguingly, certain acridinone-amine derivatives designed for TADF applications also exhibit electrochromic properties. researchgate.netdntb.gov.ua These multifunctional materials, typically featuring a Donor-Acceptor-Donor (D-A-D) structure, can change their optical properties in response to an applied electrical potential. exaly.comscispace.com This electrochromism is a result of the stable redox states that these molecules can access. The ability to switch between different colored or transparent states upon electrical stimulation makes these compounds candidates for applications in smart windows, displays, and other optoelectronic devices, adding another layer of functionality to their already impressive luminescent capabilities. dntb.gov.ua

Acridinone Derivatives as Heavy-Atom-Free Photosensitizers

Photosensitizers are molecules that generate reactive oxygen species (ROS) upon light excitation, a property utilized in photodynamic therapy (PDT) for cancer. Traditionally, efficient photosensitizers required the inclusion of heavy atoms (e.g., iridium, platinum) to promote the necessary intersystem crossing from the singlet to the triplet state. However, recent research has focused on developing heavy-atom-free photosensitizers to improve biocompatibility. rsc.org

A groundbreaking strategy in this area involves the thionation of acridone—replacing the exocyclic oxygen atom of the carbonyl group with a sulfur atom to create thio-acridone . rsc.orgnih.gov Quantum chemical calculations and spectroscopic studies have revealed that this modification significantly enhances intersystem crossing efficiency and bathochromically shifts the absorption spectrum to longer, more tissue-penetrant wavelengths. rsc.orgnih.govnih.gov This allows the molecule to efficiently populate the long-lived triplet state necessary for ROS generation without the need for a heavy atom, making thio-acridones a promising new class of agents for photodynamic applications. rsc.orgnih.gov

Application as Chemical Tools in Biochemical Research

The acridinone scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in biochemical research. Derivatives of acridone are widely recognized for their diverse biological activities, which stem from their planar structure allowing for intercalation into DNA and interaction with various enzymes. rsc.orgptfarm.plfebscongress.org Consequently, specific acridone derivatives, including those related to 10-Butyl-2-chloroacridin-9-one, are increasingly being utilized as chemical tools to probe biological processes, inhibit specific enzymes, and understand mechanisms of drug resistance. These compounds serve as valuable molecular probes and modulators in both cellular and in vitro biochemical assays.

The core structure of acridinone allows for substitutions at various positions, which modulates the molecule's biological activity and specificity. The substituent at the N-10 position, in particular, has been a key focus of structure-activity relationship (SAR) studies. nih.govnih.gov Research has shown that modifying the alkyl chain at this position can significantly influence the compound's properties, such as its ability to act as an enzyme inhibitor or a chemosensitizer. rsc.orgnih.gov

Acridone derivatives are prominent as inhibitors of various enzymes, a property that makes them excellent tools for studying enzyme function and for potential therapeutic development. A primary target for this class of compounds is topoisomerase, a crucial enzyme in DNA replication and transcription. rsc.orgfebscongress.orgtnstate.edu

In one study, novel acridone derivatives were synthesized and evaluated as inhibitors of topoisomerase IIα. tnstate.edu Although the specific compound this compound was not detailed, related acridone derivatives showed significant binding affinities to the enzyme, with values ranging from -7.9 to -8.5 kcal/mole in virtual screening. tnstate.edu Furthermore, in a DNA-topoisomerase cleavage assay, several 9-aminoacridone derivatives demonstrated a 5.5 to 8.5-fold increase in activity over baseline, with a chloro-substituted derivative being the most potent. tnstate.edu These findings highlight the utility of the acridone scaffold in designing potent enzyme inhibitors for biochemical investigation.

Another area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research. rsc.org A study on triazole derivatives of acridone demonstrated their inhibitory potential against these enzymes. The research revealed that substitutions on the acridone moiety significantly impact inhibitory activity. For instance, a derivative with a 4-chloro substitution on a pendant benzyl (B1604629) group (compound 44g) was the most effective AChE inhibitor with an IC₅₀ value of 7.31 μM. rsc.org

The table below summarizes the inhibitory activity of representative acridone derivatives against different enzymes, illustrating the structure-activity relationships.

Compound IDTarget EnzymeSubstitution PatternIC₅₀ (μM)
44g Acetylcholinesterase (AChE)4-Cl on benzyl group7.31 rsc.org
113a-c, 115, 117a-b Cyclooxygenase-2 (COX-2)Various conjugates0.59 - 21.2 rsc.org
113a-c, 115, 117a-b Cyclooxygenase-1 (COX-1)Various conjugates18.0 - 88.1 rsc.org

This table is interactive. Click on the headers to sort the data.

Beyond direct enzyme inhibition, 10-substituted acridones serve as valuable chemical tools for studying cellular processes like proliferation and for investigating mechanisms of drug resistance.

A series of 10-substituted hydroxy-10H-acridin-9-ones were synthesized and evaluated for their antiproliferative effects on human keratinocytes (HaCaT cell line), a model for studying psoriasis. nih.gov This research identified that the nature of the N-substituent on the acridone scaffold is crucial for activity. Benzyl substitution at the N-10 position resulted in compounds with inhibitory activity in the low micromolar range. nih.gov The most potent compound, with an N-methyl group and a 1,3-dihydroxy arrangement (compound 8a), had an IC₅₀ value comparable to the established antipsoriatic drug anthralin. nih.gov

In the field of infectious disease, 10-N-substituted acridones have been designed as chemosensitizers to combat drug resistance in the malaria parasite Plasmodium falciparum. nih.gov A number of these derivatives, particularly those with a side chain of three or more carbons separating the ring nitrogen and a terminal tertiary amine, were effective at enhancing the potency of chloroquine (B1663885) against a multi-drug resistant strain (Dd2). nih.gov This demonstrates their application as chemical tools to probe and potentially reverse drug resistance mechanisms. The study also reported that these novel acridones did not show significant cytotoxicity against murine splenic lymphocytes, with IC₅₀ values ranging from 17.6 to 59.5 μM. nih.gov

The antiparasitic activity of acridone derivatives has been further explored in broad-spectrum antimalarial research. nih.gov Structural optimization of a large library of acridones led to the discovery of compounds with picomolar inhibitory concentrations against multi-drug resistant P. falciparum strains. For example, a 2,6-disubstituted acridone (compound 29) with a chlorine at position 2 and a (diethylamino)ethoxy group at position 6 showed potent activity. nih.gov

The data below from studies on related acridone derivatives showcases their activity in cellular assays.

Compound ClassCell Line / OrganismBiological ActivityIC₅₀ / Activity Metric
10-Substituted Hydroxy Acridones Human Keratinocytes (HaCaT)AntiproliferativeLow micromolar range nih.gov
10-N-Substituted Acridones Murine Splenic LymphocytesCytotoxicity17.6 - 59.5 μM nih.gov
Acridone Derivative (82a) P. falciparum (NF54 strain)Antimalarial2.6 nM rsc.org
Acridone Derivative (82a) P. falciparum (Dd2 strain)Antimalarial35.3 nM rsc.org

This table is interactive. Click on the headers to sort the data.

Future Perspectives in 10 Butyl 2 Chloroacridin 9 One Research

Design of Novel Acridinone (B8587238) Analogues Based on Computational Predictions

The future development of analogues derived from 10-Butyl-2-chloroacridin-9-one will be heavily influenced by computational chemistry. In-silico techniques are becoming indispensable for accelerating the design-synthesis-testing cycle, allowing for the rational design of molecules with enhanced potency and specificity.

Molecular docking studies are a cornerstone of this approach, enabling researchers to predict the binding affinities and interaction modes of novel acridone (B373769) derivatives with specific biological targets. ijpsjournal.comtandfonline.com For instance, computational analyses have been used to model the interactions of acridones with the ATP-binding site of kinases or the minor groove of DNA. rsc.orgacs.org By using the this compound structure as a starting point, modifications can be simulated to optimize these interactions. The butyl chain, for example, can be varied in length or replaced with other functionalities to probe hydrophobic pockets in a target protein, while the electronic properties of the chloro-substituent can be fine-tuned by replacing it with other halogen or electron-withdrawing/donating groups. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models will also play a crucial role. These models mathematically correlate the structural features of a series of compounds with their biological activity, providing predictive tools for designing more effective molecules. Future studies will likely involve developing QSAR models for a library of this compound analogues to identify key structural determinants for a desired activity, be it anticancer or otherwise. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, predicting the stability of a ligand-receptor complex over time. tandfonline.com This is particularly important for understanding how a molecule like this compound or its future analogues might behave in a biological environment, highlighting the stability of binding and potential conformational changes. tandfonline.comrsc.org

Computational MethodApplication in Acridinone Analogue DesignPotential Insights for this compound
Molecular DockingPredicting binding modes and affinities to targets like kinases and DNA. ijpsjournal.comacs.orgOptimizing substituents to enhance binding energy and specificity.
QSAREstablishing correlations between chemical structure and biological activity. nih.govGuiding the synthesis of analogues with predicted high activity.
Molecular Dynamics (MD)Assessing the stability of the compound-target complex over time. tandfonline.comEvaluating the influence of the butyl chain on binding stability.
ADMET PredictionIn-silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. ijpsjournal.comScreening for analogues with favorable drug-like properties early in development.

Exploration of New Biological Targets and Mechanisms of Action

The biological activity of acridine (B1665455) and acridone derivatives is often attributed to their ability to intercalate into DNA and inhibit key enzymes involved in cell proliferation. rsc.orgnih.gov Future research on this compound will aim to both deepen the understanding of known mechanisms and uncover entirely new biological targets.

Known and Potential Targets for Acridinone Derivatives:

DNA Intercalation: The planar aromatic core of the acridone structure allows it to insert between DNA base pairs, disrupting replication and transcription. researchgate.netnih.gov The substituents at the C2 and N10 positions can significantly influence this interaction.

Topoisomerases: Many acridone derivatives are potent inhibitors of topoisomerase I and II, enzymes that regulate DNA topology and are crucial for cell division. rsc.orgnih.govfebscongress.org This makes them valuable targets in cancer research.

Telomerase: This enzyme, which is overactive in many cancer cells, is another key target for acridone compounds. nih.govnih.gov Inhibition of telomerase can lead to the shortening of telomeres and eventual cell death.

Protein Kinases: Acridones have been shown to inhibit various protein kinases, which are central regulators of cell signaling pathways. nih.govfebscongress.org For example, derivatives have been developed as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer and tauopathies. acs.org

P2Y12 Receptor: Recent interdisciplinary studies have identified acridone derivatives as potential inhibitors of the P2Y12 receptor, which is involved in platelet aggregation, suggesting applications in cardiovascular disease. tandfonline.com

Future studies on this compound would involve screening it and its newly designed analogues against a wide panel of kinases and other enzymes. The presence of the butyl group has been shown in some acridine series to enhance activity compared to smaller alkyl groups, a finding that warrants further investigation. rsc.org Researchers will likely employ techniques like differential proteomics and transcriptomics to identify novel cellular targets and elucidate the downstream effects of compound binding, moving beyond simple cytotoxicity assays to understand the precise molecular pathways being modulated. researchgate.net

Advanced Material Science Applications of Acridinone Derivatives

Beyond their medicinal applications, acridone derivatives possess photophysical properties that make them attractive for use in materials science. rsc.org Historically, acridines were used as dyes and pigments. rsc.orgnih.gov Modern research is exploring more sophisticated applications.

The strong fluorescence and environmental sensitivity of the acridone core make it an excellent scaffold for developing chemical sensors and fluorescent probes for biomolecule visualization. researchgate.net The substituents on the acridone ring can be tailored to modulate the emission wavelength and selectivity for specific ions or molecules.

A particularly exciting future direction is in the field of organic electronics. Novel acridone derivatives have been developed that exhibit high quantum yields and properties suitable for use in Organic Light Emitting Diodes (OLEDs). hhu.de The development of materials with high-efficiency, thermally activated delayed fluorescence (TADF) is a major goal in this area, and the acridone scaffold is a promising candidate for designing new TADF emitters. Future work could focus on synthesizing derivatives of this compound and systematically studying how substitutions on the acridone ring affect their electronic properties, quantum efficiency, and stability for potential use in next-generation displays and lighting.

Potential Material Science Applications:

OLEDs: As emitters or host materials in organic light-emitting diodes. hhu.de

Fluorescent Probes: For imaging and sensing in biological systems. researchgate.net

Advanced Dyes and Pigments: For specialized industrial applications. rsc.org

Corrosion Inhibitors: Acridine derivatives have shown promise in protecting metals from corrosion. nih.gov

Interdisciplinary Research Integrating Synthesis, Computational Chemistry, and Biological Evaluation

The successful advancement of research on this compound will depend on a highly integrated, interdisciplinary approach. The traditional linear process of drug discovery is being replaced by a cyclical and collaborative model where different fields of expertise inform one another. researchgate.net

This modern paradigm involves a continuous loop:

Computational Chemistry: As described in section 8.1, computational chemists will design and screen virtual libraries of this compound analogues to prioritize candidates with high predicted activity and favorable properties. tandfonline.comacs.org

Organic Synthesis: Synthetic chemists will then develop efficient and scalable routes to produce the most promising candidates identified through computational modeling. ijpsjournal.comrsc.org This may involve adapting known methods like the Ullmann condensation or developing entirely new synthetic pathways.

Biological Evaluation: Biologists and pharmacologists will test the synthesized compounds in a battery of in vitro and cell-based assays to determine their actual activity, mechanism of action, and specificity. acs.orgrsc.org

Feedback Loop: The experimental results are then fed back to the computational chemists. This data is used to refine the predictive models (e.g., update the QSAR model), leading to the design of a new, improved generation of compounds. tandfonline.com

This synergistic workflow, which has been successfully applied to the development of other acridone derivatives, ensures that research efforts are focused and efficient. tandfonline.comacs.orghhu.de It allows for the rapid exploration of chemical space and a deeper understanding of structure-activity relationships, ultimately accelerating the journey from a lead compound like this compound to a molecule with significant therapeutic or technological potential.

Q & A

Basic: How can researchers optimize the synthesis of 10-Butyl-2-chloroacridin-9-one to ensure high purity and yield?

Methodological Answer:

  • Step 1: Review existing literature to identify common synthetic routes (e.g., Friedel-Crafts alkylation, acridone ring functionalization) and their limitations, such as competing side reactions or low regioselectivity .
  • Step 2: Design experiments to test variables:
    • Catalyst selection: Compare Lewis acids (e.g., AlCl₃ vs. FeCl₃) for chloroacetylation efficiency.
    • Temperature control: Monitor exothermic reactions to minimize decomposition (e.g., using a reflux condenser at 80–100°C).
    • Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
  • Step 3: Characterize purity via HPLC (≥95% purity threshold) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.